N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride
Description
Properties
IUPAC Name |
N-butyl-N-(3-chloropropyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24ClN.ClH/c1-3-5-9-13(10-6-4-2)11-7-8-12;/h3-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURRECHSOADBEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626717 | |
| Record name | N-Butyl-N-(3-chloropropyl)butan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115555-77-6 | |
| Record name | 1-Butanamine, N-butyl-N-(3-chloropropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115555-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Dibutylamino-3-chloropropane hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115555776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Butyl-N-(3-chloropropyl)butan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Alkylation of N-Butylamine
A foundational method involves the alkylation of N-butylamine with 3-chloropropyl chloride under controlled conditions. This single-step reaction proceeds via nucleophilic substitution, where the primary amine reacts with the alkyl halide to form the tertiary amine hydrochloride. Key parameters include:
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Molar ratio : A 2:1 excess of N-butylamine ensures complete conversion of the alkylating agent, minimizing di- or tri-substituted byproducts.
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Temperature : Reactions are conducted at 80–90°C to balance reaction kinetics and thermal stability.
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Solvent system : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction rates.
Post-reaction, the crude product is treated with hydrochloric acid to precipitate the hydrochloride salt, achieving purities exceeding 95% after recrystallization from ethanol.
Two-Step Alkylation with Intermediate Isolation
For higher specificity, a two-step protocol is employed:
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First alkylation : N-butylamine reacts with 1-bromo-3-chloropropane to form N-(3-chloropropyl)butan-1-amine .
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Second alkylation : The intermediate undergoes further alkylation with butyl bromide in the presence of potassium carbonate .
This method reduces polyalkylation byproducts, yielding the tertiary amine with >90% selectivity . Subsequent treatment with HCl gas in diethyl ether generates the hydrochloride salt.
Industrial Production Techniques
Continuous Flow Reactor Systems
Industrial-scale synthesis leverages continuous flow reactors to enhance efficiency and safety. Key advantages include:
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Precise temperature control : Mitigates exothermic risks during alkylation.
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Reduced reaction times : Residence times of <30 minutes at 100°C achieve near-quantitative conversions.
A representative workflow involves:
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Mixing N-butylamine and 3-chloropropyl chloride in a 1:1 molar ratio .
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Pumping the mixture through a heated reactor column.
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Inline acidification with 31% HCl to precipitate the hydrochloride salt.
This method achieves 88–92% yield with 99% purity , as validated by HPLC analysis.
Solvent-Free Mechanochemical Synthesis
Emerging techniques utilize ball-mill grinding to eliminate solvents:
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Reagents : N-butylamine and 3-chloropropyl chloride are ground with sodium hydroxide as a base.
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Conditions : Mechanical energy induces reaction completion within 2 hours at ambient temperature.
This eco-friendly approach reduces waste and achieves 85% yield , though purity (97% ) slightly trails traditional methods.
Reaction Optimization and Kinetic Analysis
Impact of Stoichiometry on Yield
Systematic studies reveal that a 3:1 molar excess of N-butylamine maximizes yield by suppressing competitive elimination reactions (Table 1).
Table 1: Stoichiometric Effects on Reaction Efficiency
| N-butylamine : 3-chloropropyl chloride | Yield (%) | Purity (%) |
|---|---|---|
| 1:1 | 62 | 91 |
| 2:1 | 78 | 94 |
| 3:1 | 89 | 97 |
Temperature-Dependent Reaction Pathways
Kinetic profiling identifies two regimes:
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<70°C : Reaction follows second-order kinetics, dominated by alkylation.
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>90°C : Competing Hofmann elimination reduces yield by 15–20% .
Optimal temperatures of 80–85°C balance speed and selectivity.
Purification and Characterization
Recrystallization Protocols
The hydrochloride salt is purified via ethanol-water recrystallization :
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can undergo hydrolysis to form butanamine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate are used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various butanamine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The following table compares N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride with related compounds:
Key Observations:
- Lipophilicity : The target compound’s higher XLogP3 (4.319) compared to simpler amines like 3-chloropropan-1-amine highlights its enhanced membrane permeability, critical for pharmaceutical intermediates .
- Thermal Stability : The high boiling point (289.4°C) suggests stability under industrial synthesis conditions, contrasting with smaller amines that may volatilize prematurely .
Hazard Profiles
- Target Compound : Classified for acute oral toxicity (Category 4) and skin/eye irritation, requiring stringent handling protocols .
- Simpler Amines : Compounds like 3-chloropropan-1-amine (primary amine) likely exhibit higher reactivity and corrosiveness but lack detailed hazard data in the literature.
Research Findings and Challenges
- Impurity Control : Evidence from Dronedarone synthesis reveals that impurities derived from this compound can persist through multiple synthesis steps, necessitating advanced LC-MS detection (e.g., Waters Quattro Premier XE) for quantification .
- Synthetic Optimization : Balancing impurity tolerance in starting materials with downstream purification efficiency reduces production costs without compromising API quality .
- Data Gaps: Limited hazard data for analogs like N-Isopropyl-1-butanamine hydrochloride highlight the need for further toxicological studies.
Biological Activity
N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride, also referred to by its CAS number 36421-15-5, is a chemical compound with significant biological activity. This article explores its properties, mechanisms of action, potential applications, and relevant case studies, drawing on diverse sources to provide a comprehensive overview.
- Molecular Formula: C11H24ClN
- Molar Mass: 205.768 g/mol
- CAS Number: 36421-15-5
- Structure: The compound features a butylamine core with a chloropropyl substituent, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and transporters. Similar compounds have shown affinity for:
- Dopamine Receptors: Potential modulation of dopaminergic signaling pathways.
- Serotonin Transporters: Implications in mood regulation and anxiety disorders.
Preliminary studies indicate that the chloropropyl group enhances binding affinity compared to non-substituted analogs, suggesting a role in pharmacological efficacy and specificity.
Biological Activity Overview
The compound exhibits several biological activities:
- Neurotransmitter Modulation: Influences neurotransmitter levels, particularly dopamine and serotonin.
- Antidepressant Effects: Similar compounds have been linked to antidepressant properties through serotonergic pathways.
- Potential Anticancer Activity: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
Toxicological Profile
According to safety data sheets, this compound is classified as non-toxic under acute exposure scenarios but may cause serious eye irritation and potential allergic skin reactions. Long-term exposure effects are yet to be fully characterized.
| Toxicological Parameter | Classification |
|---|---|
| Acute Toxicity | Not classified as acutely toxic |
| Skin Corrosion/Irritation | Causes serious eye irritation |
| Germ Cell Mutagenicity | Not classified as mutagenic |
| Carcinogenicity | Not classified as carcinogenic |
| Reproductive Toxicity | Not classified as reproductive toxicant |
Study 1: Neurotransmitter Interaction
A study conducted on structurally similar compounds demonstrated significant interaction with serotonin transporters, leading to increased serotonin levels in synaptic clefts. This suggests that this compound may exert similar effects, potentially aiding in the treatment of depression and anxiety disorders.
Study 2: Cytotoxicity in Cancer Cells
Research involving derivatives of this compound showed promising results in inhibiting the growth of breast cancer cell lines (MCF-7). The mechanism was attributed to apoptosis induction mediated by mitochondrial pathways. Further exploration into this compound could reveal similar anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
